molecular formula C9H11NO3 B3029263 Ethyl 5-hydroxy-2-methylnicotinate CAS No. 60390-47-8

Ethyl 5-hydroxy-2-methylnicotinate

Cat. No.: B3029263
CAS No.: 60390-47-8
M. Wt: 181.19
InChI Key: KYSBCZUOAQWAKJ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methylnicotinate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of nicotinic acid and is known for its various applications in scientific research and industry. The compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methyl group attached to the nicotinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-2-methylnicotinate typically involves the esterification of 5-hydroxy-2-methylnicotinic acid with ethanol in the presence of an acid catalyst. One common method includes dissolving the acid in methanol and adding potassium carbonate as a base. The reaction mixture is stirred at room temperature for 12 hours, followed by acidification with hydrochloric acid to adjust the pH to 8-9. The product is then extracted using ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient extraction and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: 5-keto-2-methylnicotinic acid or 5-carboxy-2-methylnicotinic acid.

    Reduction: Ethyl 5-hydroxy-2-methyl-3-pyridinemethanol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxy-2-methylnicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the ester group facilitates its incorporation into lipid membranes. These interactions can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methylnicotinate can be compared with other nicotinic acid derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(11)5-10-6(8)2/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSBCZUOAQWAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738190
Record name Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60390-47-8
Record name Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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